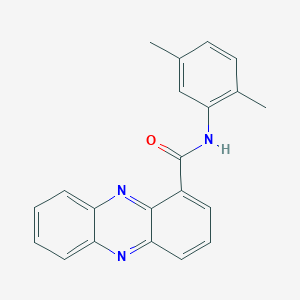

N-(2,5-dimethylphenyl)phenazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)phenazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-13-10-11-14(2)19(12-13)24-21(25)15-6-5-9-18-20(15)23-17-8-4-3-7-16(17)22-18/h3-12H,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFPDPBCJNFVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)phenazine-1-carboxamide typically involves the condensation of 2,5-dimethylaniline with phenazine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve optimizing these conditions to enhance yield and purity.

Chemical Reactions Analysis

N-(2,5-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenazine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : N-(2,5-dimethylphenyl)phenazine-1-carboxamide serves as a crucial building block in synthesizing more complex organic molecules. Its structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Rhizoctonia solani, a major plant pathogen .

- Antitumor Potential : Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. It has been tested against several types of cancer cells including lung (A549), breast (MDA-MB-231), and colorectal cancer cells (HCT116), showing promising results with EC50 values indicating potent activity .

Medicine

- Therapeutic Agent Development : Ongoing research is exploring the potential of this compound as an antitumor agent. Its ability to induce reactive oxygen species production in cancer cells suggests mechanisms that could be exploited for therapeutic purposes .

Agricultural Applications

- Biocontrol Agent : this compound has been utilized in agriculture due to its antifungal properties. It effectively reduces mycelial biomass and protein content in pathogenic fungi, making it a candidate for developing biopesticides .

Case Study 1: Antifungal Activity

A study conducted on the efficacy of this compound against Fusarium oxysporum demonstrated a significant reduction in fungal growth at concentrations as low as 32 μM. The compound's mechanism involves disrupting cellular functions in the pathogen, leading to cell death and reduced virulence .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays revealed that this compound induced apoptosis in A549 lung cancer cells with an EC50 value of approximately 40 μM. The compound triggered mitochondrial pathways leading to caspase activation, highlighting its potential as a therapeutic agent against lung cancer .

Data Table: Summary of Biological Activities

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethylphenyl)phenazine-1-carboxamide is not fully understood. it is believed to exert its effects through the generation of reactive oxygen species (ROS) which can damage cellular components. This mechanism is similar to other phenazine derivatives that target cellular respiration and DNA synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations: Phenazine vs. Hydroxynaphthalene

A critical distinction lies in the core aromatic system. highlights N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides , where the hydroxynaphthalene core differs from the phenazine in N-(2,5-dimethylphenyl)phenazine-1-carboxamide. Key differences include:

- Electronic Properties : Phenazine’s fused heteroaromatic system may exhibit stronger electron-accepting capacity compared to hydroxynaphthalene, altering redox behavior and binding interactions.

Substituent Effects on Bioactivity

identifies substituent position and electronic nature as critical factors in photosynthetic electron transport (PET) inhibition. Compounds with 2,5-dimethylphenyl (electron-donating methyl groups) and 2,5-difluorophenyl (electron-withdrawing fluorine) substituents showed potent PET inhibition (IC50 ~10 µM). This suggests:

- Substituent Position : Para- and meta-substitutions (e.g., 3,5-dimethylphenyl) are less favorable than ortho/para (2,5-dimethylphenyl) for PET inhibition.

- Electronic Influence : Electron-withdrawing groups enhance PET inhibition by stabilizing charge-separated states in photosystem II. However, methyl groups (electron-donating) also perform well, indicating a balance between lipophilicity and electronic effects .

Table 1: Comparative PET-Inhibiting Activity of Structural Analogs

Lipophilicity and Solubility Considerations

The 2,5-dimethylphenyl group in the target compound increases lipophilicity compared to fluorinated analogs. While this may improve cellular uptake, it could also reduce solubility, necessitating formulation adjustments for practical applications.

Biological Activity

N-(2,5-dimethylphenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

PCN is a phenazine derivative characterized by a dimethylphenyl group attached to the phenazine core. Its chemical structure allows it to interact with various biological targets, leading to significant biological activity.

Antimicrobial Activity:

PCN exhibits strong antagonistic effects against fungal phytopathogens such as Rhizoctonia solani and Fusarium oxysporum. The mechanism involves binding to target proteins, disrupting their normal function, and inhibiting mycelial growth and protein synthesis in these organisms .

Anticancer Activity:

Research indicates that PCN has potential anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities of PCN

Case Study: Anticancer Potential

A study investigating the effects of PCN on lung cancer cells demonstrated that treatment led to a significant reduction in cell viability and induced apoptosis through the mitochondrial intrinsic pathway. The compound activated caspase-3 while downregulating Bcl-2 protein levels, indicating its potential as a therapeutic agent against WNT-dependent cancers .

Case Study: Antifungal Efficacy

In agricultural research, PCN was tested against various plant pathogenic fungi. It showed notable efficacy in reducing the mycelial biomass of Rhizoctonia solani, suggesting its application as a biocontrol agent in crop protection strategies .

Q & A

Q. What are the established synthetic routes for N-(2,5-dimethylphenyl)phenazine-1-carboxamide, and how can purity be optimized?

The compound is synthesized via condensation of 2,5-dimethylaniline with phenazine-1-carboxylic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions . To optimize purity, recrystallization from ethanol or toluene is recommended, followed by characterization via HPLC or NMR. Evidence from similar phenazine derivatives (e.g., N-(2-(3-methoxy-2-methylbenzamido)ethyl)phenazine-1-carboxamide) suggests that reaction time, solvent choice, and stoichiometric ratios critically influence yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ can confirm substituent positions and hydrogen bonding patterns. For example, phenazine derivatives exhibit aromatic proton shifts at δ 7.5–8.5 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, as demonstrated for structurally analogous sulfonamides and succinamides . Hydrogen-bonding networks, dihedral angles, and torsional conformations (e.g., S–N bond twists of ~71°) are critical for understanding packing interactions .

Q. What in vitro assays are recommended for initial screening of antifungal activity?

- Mycelial growth inhibition : Measure biomass reduction in Rhizoctonia solani or Fusarium oxysporum cultures using spectrophotometric analysis (OD₆₀₀) .

- Enzymatic assays : Quantify inhibition of fungal NADPH nitrite reductase and cytochrome P450 reductase via UV-Vis spectroscopy .

- IC₅₀ determination : Use dose-response curves (e.g., 10–50 μM) to compare efficacy against plant pathogens.

Advanced Research Questions

Q. How do conflicting reports on the compound’s primary biochemical targets (e.g., NADPH reductases vs. ABC transporters) arise, and how can they be resolved?

Discrepancies may stem from species-specific protein expression (e.g., R. solani vs. mammalian cells) or assay conditions (e.g., pH, cofactors). To resolve this:

- Perform proteomic profiling (e.g., LC-MS/MS) on treated fungal lysates to identify differentially expressed proteins.

- Use competitive binding assays with fluorescent probes (e.g., ATP-binding cassette transporter inhibitors) to validate target engagement .

- Cross-reference with structural analogs (e.g., phenazine-1-carboxylic acid) to isolate substituent-specific effects .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) in anticancer studies?

- Substituent variation : Synthesize derivatives with modified dimethylphenyl or phenazine moieties (e.g., halogenation, methoxy groups) .

- Cytotoxicity assays : Compare IC₅₀ values across cancer cell lines (e.g., A549, HeLa) using MTT or Annexin V/PI staining. For example, IC₅₀ values of 32–40 μM in lung cancer cells suggest apoptosis via caspase-3 activation .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with apoptotic regulators like Bcl-2 or mitochondrial membrane proteins .

Q. How can researchers address contradictory data on antioxidant vs. pro-oxidant effects in cellular systems?

- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) levels under varying oxygen tensions.

- Enzyme activity profiling : Compare superoxide dismutase (SOD) and peroxidase (POD) activities in treated vs. untreated cells. Evidence shows SOD inhibition but POD activation in R. solani, suggesting context-dependent redox modulation .

- Metabolomic analysis : Track glutathione (GSH) and NADPH levels to assess oxidative stress pathways .

Q. What methodologies are critical for studying the compound’s impact on ATP-binding cassette (ABC) transporters?

- Membrane vesicle assays : Isolate fungal or mammalian membrane vesicles to measure ATPase activity via malachite green phosphate detection .

- Efflux inhibition studies : Use fluorescent substrates (e.g., rhodamine 123) to assess transporter blockade in multidrug-resistant cell lines.

- Molecular dynamics simulations : Model interactions between the compound’s carboxamide group and transmembrane helices of ABC transporters .

Data Analysis and Interpretation

Q. How should researchers interpret variability in IC₅₀ values across cancer cell lines (e.g., A549 vs. SW480)?

- Genomic profiling : Correlate IC₅₀ with expression levels of drug targets (e.g., WNT pathway genes in colon cancer) via RNA-seq .

- Metabolic dependency screening : Use Seahorse assays to assess glycolytic vs. oxidative phosphorylation reliance in sensitive vs. resistant lines.

Q. What statistical approaches are recommended for analyzing dose-response data in antifungal studies?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients.

- ANOVA with post-hoc tests : Compare treatment groups across multiple replicates and concentrations .

Comparative and Mechanistic Studies

Q. How does this compound compare to photosynthesis-inhibiting phenazine derivatives?

While this compound primarily targets fungal pathogens, structurally related N-(disubstituted-phenyl)carboxamides inhibit photosynthetic electron transport (PET) in spinach chloroplasts (IC₅₀ ~10 μM) . Key differences:

- Substituent positioning : Electron-withdrawing groups (e.g., fluorine) enhance PET inhibition, whereas methyl groups favor antifungal activity .

- Lipophilicity : LogP values >3.0 correlate with membrane penetration in chloroplasts vs. fungal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.